2-Bromo-4,6-difluorobenzenesulfonyl chloride
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Overview
Description
2-Bromo-4,6-difluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2BrClF2O2S and a molecular weight of 291.50 g/mol . It is a derivative of benzenesulfonyl chloride, characterized by the presence of bromine and fluorine atoms on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
The synthesis of 2-Bromo-4,6-difluorobenzenesulfonyl chloride typically involves the sulfonylation of 2-bromo-4,6-difluorobenzene. The reaction is carried out under controlled conditions using chlorosulfonic acid as the sulfonylating agent . The reaction mixture is then purified to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Bromo-4,6-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonates.
Oxidation Reactions: It can be oxidized under specific conditions to form sulfonic acids.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-4,6-difluorobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-difluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations where the compound acts as a sulfonylating agent .
Comparison with Similar Compounds
2-Bromo-4,6-difluorobenzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:
- 2-Fluorobenzenesulfonyl chloride
- 4-Fluorobenzenesulfonyl chloride
- 4-Methoxybenzenesulfonyl chloride
The presence of bromine and fluorine atoms in this compound imparts unique reactivity and properties compared to its analogs. These substituents can influence the compound’s reactivity, making it suitable for specific applications .
Properties
IUPAC Name |
2-bromo-4,6-difluorobenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2O2S/c7-4-1-3(9)2-5(10)6(4)13(8,11)12/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDIILUAEZRJMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(=O)(=O)Cl)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381167 |
Source
|
Record name | 2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-42-4 |
Source
|
Record name | 2-Bromo-4,6-difluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4,6-difluorobenzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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